4-Hydroxybenzyl Methanethiosulfonate
Overview
Description
Synthesis Analysis
The synthesis of 4-Hydroxybenzyl Methanethiosulfonate involves complex chemical reactions. One method involves the synthesis of precursors such as p-aminobenzyl-tris(hydroxymethyl)methane through a multi-step process from diethylmalonate and p-nitrobenzyl bromide, indicating the intricate nature of synthesizing compounds related to 4-Hydroxybenzyl Methanethiosulfonate (Dulière & Marchand‐Brynaert, 2004).
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within a molecule. For compounds similar to 4-Hydroxybenzyl Methanethiosulfonate, structural characterization can be achieved through various spectroscopic methods. The structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, for instance, was elucidated using FT-IR, 1H and 13C NMR, UV–Vis, and X-ray single crystal techniques, showcasing the detailed structural insights obtainable for such compounds (Ceylan et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of 4-Hydroxybenzyl Methanethiosulfonate are complex. Studies have shown the synthesis and reaction behavior of related compounds, such as the Brønsted acid-catalyzed stereoselective [4+3] cycloadditions of ortho-hydroxybenzyl alcohols, illustrating the reactivity of compounds within this chemical family (Mei et al., 2017).
Physical Properties Analysis
The physical properties of 4-Hydroxybenzyl Methanethiosulfonate, such as melting point, boiling point, and solubility, are key to understanding its behavior in various conditions. While specific data on 4-Hydroxybenzyl Methanethiosulfonate was not found, the study of similar compounds provides insights into the methodologies for analyzing these properties. For example, the synthesis and evaluation of Tris-hydroxymethyl-(2-hydroxybenzylidenamino)-methane as a corrosion inhibitor provides data on the physical properties relevant to its application (Qu et al., 2009).
Chemical Properties Analysis
Analyzing the chemical properties of 4-Hydroxybenzyl Methanethiosulfonate involves understanding its reactivity, stability, and interaction with other compounds. The gas-phase structure, rotational barrier, and vibrational properties of methyl methanethiosulfonate offer a glimpse into the detailed chemical properties analysis that can be conducted on sulfonate compounds (Tuttolomondo et al., 2007).
Scientific Research Applications
Neuroprotective and Stroke Treatment : It has been found that 4-hydroxybenzyl alcohol (4-HBA), a related compound, reduces cerebral infarct volumes in a murine model of focal brain ischemia/reperfusion. This suggests its value in treating brain injury disorders (Descamps et al., 2009).
Construction of Heterocyclic Scaffolds : 4-Hydroxybenzyl Methanethiosulfonate is used in the synthesis of biologically important seven-membered heterocyclic scaffolds, showing good yields and excellent diastereoselectivities (Mei et al., 2017).
Anti-asthmatic Activity : 4-Hydroxy-3-methoxybenzyl alcohol, another similar compound, inhibits specific airway resistance in IgE-mediated asthma and ameliorates various symptoms in guinea pigs (Jang et al., 2010).
Pharmaceutical Ingredient : 4-hydroxybenzyl alcohol exhibits multiple pharmacological activities such as anti-inflammation, anti-tumor, and anti-cerebral ischemia, making it a potential ingredient in pharmaceuticals (Xu et al., 2022).
Cofactor for Plant Enzymes : It acts as a cofactor for indoleacetic acid oxidase, a plant enzyme, in vitro and in the oat coleoptile section test (Mumford et al., 1963).
Therapeutic Potential for Brain Diseases : 4-HBA has shown therapeutic potential for preventing and ameliorating various brain diseases due to its anti-oxidative effects and targeting of various brain cell types and functions (Luo et al., 2017).
Detection of Protein S-sulfhydration : S-4-bromobenzyl methanethiosulfonate (BBMTS), a related compound, is a novel reagent for detecting protein S-sulfhydration, which may help in future detection strategies (Pan & Carroll, 2013).
Safety And Hazards
The safety data sheet for 4-Hydroxybenzyl alcohol, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to use only in a well-ventilated area . Similar precautions should be taken when handling 4-Hydroxybenzyl Methanethiosulfonate.
Future Directions
4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Future research could explore the potential of 4-Hydroxybenzyl Methanethiosulfonate in similar applications.
properties
IUPAC Name |
4-(methylsulfonylsulfanylmethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S2/c1-13(10,11)12-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHDQZFGAJAIEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391865 | |
Record name | 4-Hydroxybenzyl Methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybenzyl Methanethiosulfonate | |
CAS RN |
491868-12-3 | |
Record name | 4-Hydroxybenzyl Methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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